3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine
Description
Properties
Molecular Formula |
C9H8BrClN4 |
|---|---|
Molecular Weight |
287.54 g/mol |
IUPAC Name |
3-(azetidin-1-yl)-1-bromo-8-chloroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H8BrClN4/c10-7-6-8(11)12-2-5-15(6)9(13-7)14-3-1-4-14/h2,5H,1,3-4H2 |
InChI Key |
NKLHBEHSHQYYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC(=C3N2C=CN=C3Cl)Br |
Origin of Product |
United States |
Preparation Methods
Bromination at Position 1
Bromination is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile). The reaction proceeds via a radical mechanism, favoring position 1 due to electron density distribution in the ring.
Optimized Protocol :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NBS (1.1 equiv) | CCl₄ | 80°C | 6 hr | 82% |
| AIBN (0.1 equiv) |
Chlorination at Position 8
Chlorination employs sulfuryl chloride (SO₂Cl₂) under mild conditions. The reaction is performed in dichloroethane at 40°C, selectively targeting position 8 due to steric and electronic factors.
Representative Data :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| SO₂Cl₂ (1.5 equiv) | Dichloroethane | 40°C | 3 hr | 78% |
Optimization Challenges and Solutions
Competing Side Reactions
-
Nucleophilic Displacement : The bromine at position 1 may react with azetidine if added prematurely. Sequential halogenation (Br first, Cl second) mitigates this.
-
Ring Opening : Harsh conditions during chlorination can degrade the core. Lower temperatures (40°C) and shorter reaction times preserve integrity.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization: The azetidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Cyclization: Catalysts such as palladium or copper complexes are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine or chlorine atoms, while cyclization reactions could produce more complex heterocyclic structures.
Scientific Research Applications
3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a drug candidate due to its unique structure and reactivity.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials, such as organic semiconductors or luminescent materials.
Mechanism of Action
The exact mechanism of action of 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its heterocyclic structure. These interactions can modulate the activity of the target, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,5-a]pyrazine scaffold is widely exploited in drug discovery. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Imidazo[1,5-a]Pyrazine Derivatives
Structural Similarities and Differences
- Core Scaffold : All compounds share a fused bicyclic structure (imidazo-pyrazine or pyrrolo-pyrazine), but the target compound’s imidazo[1,5-a]pyrazine core differs from acalabrutinib’s dihydroimidazo[1,5-a]pyrazine scaffold, which lacks aromaticity in the pyrazine ring .
- In contrast, Eis inhibitors prioritize a positively charged pyrrolo[1,5-a]pyrazine core for binding to negatively charged pockets .
- Azetidine vs.
Biological Activity
3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine is a novel compound with potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including the azetidine ring and halogen substituents, suggest a range of biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 287.54 g/mol. The presence of bromine and chlorine atoms may enhance its reactivity and interaction with biological targets. The structural uniqueness is highlighted in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrClN4 |
| Molecular Weight | 287.54 g/mol |
| CAS Number | 1419222-65-3 |
| Melting Point | Not available |
| LogP (octanol-water partitioning) | 1.6578 |
Biological Activity Overview
Research into the biological activity of 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine indicates several potential pharmacological effects:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine. The following table summarizes related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Bromo-8-chloroimidazo[1,5-a]pyrazine | Lacks azetidine; retains halogens | Moderate antimicrobial activity |
| 3-Bromo-8-chloroimidazo[1,5-a]pyrazine | Similar core; different bromination site | Potential CNS activity |
| 5-Bromo-8-chloroimidazo[1,5-a]pyrazine | Different position of bromination | Anticancer properties reported |
The incorporation of the azetidine ring in the target compound may enhance its binding affinity to biological targets compared to its analogs.
Case Studies and Research Findings
While comprehensive studies specifically targeting 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine are scarce, related research provides insights into its potential applications:
- Antimicrobial Studies : A study on related imidazo compounds demonstrated effectiveness against various bacterial strains, suggesting that 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine could exhibit similar properties when tested under controlled conditions.
- Cytotoxicity Tests : Preliminary cytotoxicity assays on structurally similar compounds have indicated promising results against cancer cell lines, which could be extrapolated to predict the activity of the target compound.
- Binding Affinity Assays : Interaction studies focusing on binding affinity to specific receptors or enzymes are crucial for understanding the pharmacodynamics of this compound. Initial data suggests potential interactions that may lead to therapeutic applications.
Q & A
What are the common synthetic routes for 3-(azetidin-1-yl)-1-bromo-8-chloroimidazo[1,5-a]pyrazine?
Basic
Synthesis typically involves cyclization and halogenation steps. A key approach is the reaction of pyrazine derivatives with azetidine precursors under acidic or basic conditions. For example, halogenation at position 1 (bromine) can be achieved using N-bromosuccinimide (NBS), while the azetidinyl group at position 3 is introduced via nucleophilic substitution (e.g., using azetidine in the presence of a palladium catalyst). Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
How is the structural integrity of this compound validated in synthetic workflows?
Basic
X-ray crystallography or advanced NMR techniques (e.g., 2D-COSY, HSQC) are critical for confirming regioselectivity of substituents. For example, NOESY experiments can resolve ambiguities in azetidinyl orientation, while heteronuclear coupling in HSQC confirms connectivity between the imidazo[1,5-a]pyrazine core and substituents .
What initial biological screening strategies are recommended for this compound?
Basic
Prioritize kinase inhibition assays (e.g., EGFR, BRAF) due to structural similarity to known imidazo-pyrazine inhibitors. Use in vitro cell viability assays (e.g., MTT on cancer lines like A549 or HeLa) at concentrations ranging from 1–100 µM. Parallel ADME profiling (microsomal stability, plasma protein binding) is advised to prioritize lead optimization .
How can regioselectivity challenges during bromination at position 1 be mitigated?
Advanced
Regioselectivity is influenced by electronic effects of the azetidinyl group. Use directing groups (e.g., temporary Boc protection on azetidine) or Lewis acids (e.g., FeCl₃) to favor bromination at position 1. Monitor reaction progress via LC-MS and adjust stoichiometry of NBS to avoid over-halogenation .
What structure-activity relationship (SAR) insights exist for halogenated imidazo-pyrazines?
Advanced
Bromine at position 1 enhances target binding via hydrophobic interactions, while chlorine at position 8 improves metabolic stability. Substituting azetidine with bulkier groups (e.g., piperidine) reduces potency, as shown in analogous compounds (IC₅₀ shift from 0.2 µM to >10 µM) .
How should conflicting bioactivity data between in vitro and in vivo models be resolved?
Advanced
Discrepancies often arise from poor bioavailability. Conduct pharmacokinetic studies (plasma half-life, tissue distribution) in rodent models. If low solubility is implicated, modify the azetidinyl group with polar substituents (e.g., hydroxyl) or employ prodrug strategies (e.g., esterification) .
What computational methods predict binding modes of this compound?
Advanced
Molecular docking (AutoDock Vina) with homology-modeled kinase domains identifies key interactions. MD simulations (AMBER) over 100 ns validate stability of the bromine-azetidinyl pharmacophore in hydrophobic pockets. Pair with free-energy perturbation (FEP) to prioritize analogs .
How are reactive intermediates stabilized during large-scale synthesis?
Advanced
Bromo-imidazo intermediates are light-sensitive; use amber glassware and inert atmospheres (N₂/Ar). For azetidinyl coupling, employ flow chemistry to minimize decomposition. Purity critical intermediates via preparative HPLC (C18 column, acetonitrile/water gradient) .
What analytical techniques resolve degradation products in stability studies?
Advanced
Forced degradation (acid/base/oxidative stress) followed by LC-HRMS identifies major impurities. Compare fragmentation patterns with synthetic standards. Quantify hydrolyzed azetidinyl derivatives using a validated HPLC-UV method (λ = 254 nm, retention time = 6.2 min) .
How is enantiomeric purity ensured for chiral derivatives of this scaffold?
Advanced
Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Confirm absolute configuration via X-ray crystallography of a co-crystal with a chiral resolving agent (e.g., tartaric acid). Circular dichroism (CD) provides secondary validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
